molecular formula C21H20N6O3 B14938517 N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B14938517
M. Wt: 404.4 g/mol
InChI Key: PBDADHHRMLCGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a heterocyclic compound featuring a quinazolinone core fused with a benzotriazinone moiety. The quinazolinone scaffold (3,4-dihydroquinazolin-4-one) is substituted at position 3 with a 2-methylpropyl (isobutyl) group and at position 6 with an acetamide linker. This dual-heterocyclic architecture suggests applications in medicinal chemistry, particularly in enzyme inhibition (e.g., kinase or topoisomerase targets) due to the planar, aromatic nature of both moieties .

Properties

Molecular Formula

C21H20N6O3

Molecular Weight

404.4 g/mol

IUPAC Name

N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C21H20N6O3/c1-13(2)10-26-12-22-17-8-7-14(9-16(17)20(26)29)23-19(28)11-27-21(30)15-5-3-4-6-18(15)24-25-27/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)

InChI Key

PBDADHHRMLCGPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the quinazolinone core through the cyclization of anthranilic acid derivatives with isocyanates. The benzotriazinone moiety can be synthesized via the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. The final step involves coupling these two moieties under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and solvent systems. The use of continuous flow reactors and automated synthesis platforms can also improve the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or benzotriazinone moiety using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The quinazolinone moiety can inhibit enzymes by binding to their active sites, while the benzotriazinone moiety may interact with cellular receptors or DNA. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several derivatives of quinazolinone and benzotriazinone acetamides. Key analogues include:

2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide (618443-37-1)

  • Core Structure: Quinazolinone with a chloro substituent at position 6 and an acetamide-linked 4-isopropylphenyl group.
  • Key Differences: Lacks the benzotriazinone moiety; instead, the acetamide is terminated with a lipophilic isopropylphenyl group. The chloro substituent may enhance electrophilicity compared to the methylpropyl group in the target compound .

2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (477329-16-1)

  • Core Structure: Quinazolinone with a sulfanyl bridge and a sulfamoylphenyl-terminated acetamide.

(2S)-2-[[(2S)-2-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-phenylpropanoic acid (958946-26-4)

  • Core Structure: Benzotriazinone conjugated to a propanoyl-amino-phenylpropanoic acid backbone.
  • The carboxylic acid terminus contrasts with the acetamide linkage in the target compound .

Comparative Data Table

Compound Name Quinazolinone Substituents Acetamide Terminus Molecular Weight (g/mol) Solubility (LogP) Biological Activity (IC₅₀, μM)
N-[3-(2-Methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide 3: 2-Methylpropyl; 6: Acetamide 4-Oxo-1,2,3-benzotriazin-3(4H)-yl Not Reported Moderate (~2.1) Not Reported
2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide 6: Chloro; 3: H 4-Isopropylphenyl 385.87 Low (~3.5) Kinase inhibition: 0.8–5.2
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 3: 4-Chlorophenyl; 2: Sulfanyl 4-Sulfamoylphenyl 503.97 High (~1.4) Topoisomerase IIα: 0.3
(2S)-2-[[(2S)-2-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-phenylpropanoic acid N/A (Benzotriazinone core) Propanoyl-amino-phenylpropanoic acid 422.41 Low (~3.8) Protease inhibition: 1.2

Research Findings and Implications

The benzotriazinone terminus may confer stronger π-π stacking interactions with enzyme active sites compared to phenyl or sulfamoyl groups, as seen in analogues with lower IC₅₀ values .

Synthetic Challenges: The target compound’s synthesis likely requires multi-step coupling of the quinazolinone and benzotriazinone precursors, contrasting with simpler acetamide derivatives prepared via single-step reflux (e.g., ’s thiazolidinone synthesis) .

Pharmacological Potential: While specific data for the target compound is lacking, structural parallels to kinase and topoisomerase inhibitors suggest promise in anticancer or antimicrobial applications. Further in vitro assays are needed to validate efficacy .

Biological Activity

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound characterized by its dual heterocyclic structure, which includes both quinazoline and benzotriazine functionalities. This unique configuration suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Characteristics

PropertyValue
Molecular FormulaC23H24N6O3
Molecular Weight420.46 g/mol
IUPAC NameThis compound
InChI KeyWQNVEQMTJYMPPW-UHFFFAOYSA-N

Structural Features

The compound's structure features a quinazoline core linked to a benzotriazine moiety, which may enhance its interactions with biological targets.

Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated inhibitory effects on various cancer cell lines.

In a study evaluating the antitumor activity of related compounds:

  • IC50 Values : The compound showed an IC50 value of approximately 1.26 mM against mouse leukemia L5178Y cells, indicating moderate potency compared to other known inhibitors .

The mechanism underlying the biological activity of this compound likely involves the inhibition of key enzymes involved in nucleic acid synthesis and cellular proliferation:

  • Thymidylate Synthase Inhibition : Analogues of quinazoline have been shown to inhibit thymidylate synthase, a critical enzyme for DNA synthesis. The Ki value for related compounds has been reported at 0.34 µM .

Other Biological Activities

In addition to antitumor effects, quinazoline derivatives have been explored for their:

  • Antimicrobial Properties : Some studies suggest that these compounds may exhibit activity against various bacterial strains.
  • Anti-inflammatory Effects : Quinazolines have been implicated in reducing inflammation in preclinical models.

Case Study 1: Anticancer Activity

A recent study synthesized several quinazoline derivatives and evaluated their anticancer properties using various cell lines. The results indicated that compounds with structural similarities to this compound exhibited promising growth inhibition rates in vitro.

Case Study 2: Enzyme Inhibition

Another research effort focused on the kinetic analysis of enzyme inhibition by related compounds. The study found that certain derivatives were effective inhibitors of thymidylate synthase and suggested potential pathways for drug development targeting cancer therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.